molecular formula C10H8N6 B2714610 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-20-7

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2714610
CAS No.: 338793-20-7
M. Wt: 212.216
InChI Key: RBQNFSAOQQDTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical scaffold based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) core, a structure of significant interest in medicinal chemistry and drug discovery. This fused heterocyclic system is isoelectronic with the purine ring, allowing it to function as a versatile bioisostere in the design of novel enzyme inhibitors . Researchers can leverage this compound to explore its potential in targeting ATP-binding sites in various kinases, a strategy validated by other TP derivatives that have demonstrated potent activity against targets like cyclin-dependent kinase 2 (CDK2) and phosphatidylinositol 3-kinases (PI3K) . Furthermore, the TP scaffold has been identified as a novel pharmacophore for inhibiting tubulin polymerization by binding to the colchicine site, leading to potent antiproliferative efficacy in various cancer cell lines and presenting a promising strategy for anticancer research . The metal-chelating properties intrinsic to the TP ring, facilitated by multiple nitrogen atoms, also provide a basis for developing compounds with activity against parasitic diseases and for other bioinorganic applications . As such, this compound represents a versatile intermediate for researchers synthesizing and evaluating novel bioactive molecules in areas including oncology, infectious diseases, and chemical biology.

Properties

IUPAC Name

7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-9-14-10-13-5-3-8(16(10)15-9)7-2-1-4-12-6-7/h1-6H,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNFSAOQQDTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This compound belongs to the triazolopyrimidine class, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8N6
  • Molecular Weight : 188.20 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in the triazolopyrimidine class can act as inhibitors of specific enzymes and receptors involved in disease pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have shown inhibitory effects on enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication.
  • Receptor Modulation : This compound may also function as a modulator for certain receptors involved in inflammatory responses and other biological processes.

Biological Activities

Various studies have highlighted the significant biological activities associated with this compound and related compounds:

Antiviral Activity

Research has demonstrated that derivatives of the triazolopyrimidine scaffold exhibit antiviral properties against several viruses. For instance:

  • HIV and Influenza : Studies have shown that certain derivatives can inhibit HIV replication and have anti-influenza activity by disrupting key protein interactions involved in viral replication .

Anticancer Properties

Several triazolopyrimidine compounds have been investigated for their anticancer potential:

  • Mechanism : They may induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and modulation of signaling pathways related to cell survival .

Study 1: Inhibition of HIV Replication

A study focused on the antiviral properties of triazolopyrimidine derivatives found that specific modifications to the core structure significantly enhanced their potency against HIV. The most effective compounds exhibited IC50 values in the low micromolar range .

CompoundIC50 (µM)Target
Compound A0.41RNase H
Compound B17.7RNase H

Study 2: Antiviral Activity Against Influenza

Another research effort explored the efficacy of triazolopyrimidine derivatives against influenza virus. The findings indicated that certain compounds effectively inhibited viral replication by disrupting protein-protein interactions essential for viral assembly .

CompoundIC50 (µM)Mechanism
Compound C10.0RdRp Inhibition
Compound D5.0PA-PB1 Interaction Disruption

Scientific Research Applications

Anticancer Activity

Research indicates that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance:

  • A study synthesized various derivatives and assessed their activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. Some derivatives demonstrated IC50 values ranging from 17.69 to 25.4 μM for HepG2 and from 17.69 to 27.09 μM for MCF7 cells .
  • The incorporation of the triazole ring enhances the interaction with biological targets involved in cancer progression.

Antiviral Properties

The compound has shown potential as an antiviral agent:

  • In a study targeting SARS-CoV-2, derivatives of the triazolo[1,5-a]pyrimidine scaffold were identified as potent inhibitors of the main protease (Mpro) of the virus. The lead compounds exhibited high binding affinity and stability in molecular dynamics simulations .
  • These findings suggest that modifications to the triazolo[1,5-a]pyrimidine structure can yield effective antiviral agents.

Drug Design and Development

The versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has made it a valuable component in drug design:

  • It serves as a bioisostere for purines and can mimic carboxylic acid functional groups in drug molecules .
  • The scaffold's metal-chelating properties have been exploited to develop treatments for various diseases, including parasitic infections.

Case Studies

StudyFocusFindings
Anticancer Evaluation Synthesis of triazolo derivativesIdentified several compounds with significant anticancer activity against HepG2 and MCF7 cell lines.
SARS-CoV-2 Inhibition Evaluation of Mpro inhibitorsLead compounds demonstrated strong binding affinity and potential as antiviral agents against COVID-19.
Drug Design Applications Versatility in medicinal chemistryHighlighted the scaffold's role as a surrogate for purine rings and its utility in developing new therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridinyl-Substituted Analogues
Compound Name Substituent (Position 7) Substituent (Position 2) Molecular Weight Key Properties/Activity Reference
Target Compound 3-Pyridinyl -NH₂ 239.23 g/mol Under investigation -
5-(Pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (52) Pyridin-2-yl -NH-(CH₂)₂-pyridin-2-yl 345.38 g/mol Anti-tubercular activity (MIC: 1.6 µg/mL)
7-(3-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (94) 3-Chlorophenyl -NH₂ 303.75 g/mol Plasmodium falciparum inhibition (IC₅₀: 12 nM)

Key Observations :

  • The 3-pyridinyl group in the target compound may confer distinct electronic effects compared to 2-pyridinyl analogues (e.g., compound 52), influencing solubility and target affinity.
  • Chlorophenyl derivatives (e.g., compound 94) exhibit potent antiplasmodial activity, suggesting halogenated aryl groups enhance parasitic target engagement .
Aryl- and Alkyl-Substituted Derivatives
Compound Name Substituent (Position 7) Yield (%) Melting Point (°C) Biological Activity Reference
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (2) Phenyl 92 198–200 Intermediate
7-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 4-Methoxyphenyl - - Tubulin polymerization inhibitor (IC₅₀: 0.8 µM)
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (4) Phenyl Purchased - BRD4 inhibitor (Kd: 120 nM)

Key Observations :

  • Phenyl and methoxyphenyl substituents at position 7 improve tubulin binding, likely due to hydrophobic interactions .
  • The methyl group in compound 4 reduces steric hindrance, enhancing BRD4 inhibition compared to bulkier substituents .
Fluorinated Derivatives
Compound Name Substituent (Position 7) Substituent (Position 2) Molecular Weight Notable Feature Reference
2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine 6-(Trifluoromethyl)-3-pyridinyl -NH₂ 356.25 g/mol Enhanced metabolic stability
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine 4-(Trifluoromethyl)phenyl -NH₂ 308.26 g/mol High lipophilicity (LogP: 3.2)

Key Observations :

  • Fluorinated groups (e.g., -CF₃ ) increase lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

  • Methodology : The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors such as 3-aminotriazoles with β-oxo esters or ketones. For example, β-oxo esters react with 3-aminotriazoles in dimethylformamide (DMF) under reflux to form the triazolopyrimidine core . For the pyridinyl substituent, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed. Reaction optimization should focus on solvent selection (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., Pd for coupling reactions) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation of methanol or DCM/hexane mixtures. Data collection using Bruker APEX2 or similar diffractometers, with refinement via SHELXL/SHELXS97 software, provides bond lengths, angles, and packing diagrams. For example, analogous compounds (e.g., N-(4-chlorophenyl)-5,7-dimethyl derivatives) show planar triazolopyrimidine cores with intermolecular hydrogen bonds stabilizing the lattice .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • 1H/13C NMR : Confirm substituent integration and coupling patterns. For example, pyridinyl protons appear as distinct doublets (δ 8.5–9.0 ppm), while triazole protons resonate near δ 8.2–8.5 ppm .
  • IR : Detect NH stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C10H8N6 requires m/z 237.0841) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of triazolopyrimidine ring formation?

  • Analysis : Regioselectivity depends on precursor substitution patterns. For example, β-oxo esters with electron-withdrawing groups favor cyclization at the α-position. Solvent polarity (e.g., DMF vs. ethanol) and temperature (higher temps favor kinetic products) also modulate outcomes. Computational studies (DFT) can predict transition-state energies for competing pathways .

Q. What strategies improve synthetic yields in multi-step protocols?

  • Optimization :

  • Stepwise purification : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane) reduces side products.
  • Catalyst screening : PdCl2(PPh3)2 enhances coupling efficiency in Suzuki reactions .
  • Yield data : For analogous compounds, yields range from 45% (unoptimized) to 85% (optimized) depending on step .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Mechanistic Insights : Pyridinyl-triazolopyrimidines often target kinases or adenosine receptors. For example, trifluoromethyl-substituted analogs inhibit A2A receptors (IC50 ~10 nM) via π-π stacking with Phe168 residues. Docking studies (AutoDock Vina) predict binding affinity and guide SAR .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity). Meta-analysis of PubChem datasets (AID 1259365) highlights reproducibility issues .

Q. What computational tools predict ADMET properties for this compound?

  • Tools :

  • SwissADME : Predicts logP (~2.1), CNS permeability (low), and CYP450 inhibition.
  • ProTox-II : Estimates LD50 (oral rat: 300–500 mg/kg) and hepatotoxicity risk.
  • Validation : Compare with experimental data (e.g., microsomal stability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.